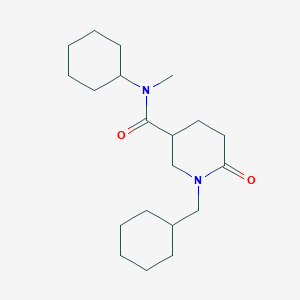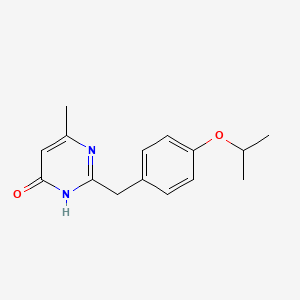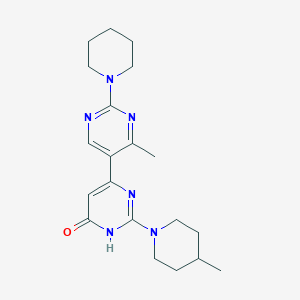![molecular formula C14H18N2O2S B6044657 N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6044657.png)
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Metixene, is a synthetic compound that belongs to the family of pyrrolidinecarboxamides. It has been widely used in scientific research due to its unique biochemical and physiological effects.
作用機序
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its effects by binding to muscarinic and sigma receptors. It has been shown to have a high affinity for the M1 and M2 subtypes of muscarinic receptors, which are involved in the regulation of cognitive function and the cardiovascular system, respectively. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to bind to sigma-1 receptors, which are involved in the regulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have analgesic effects in animal models of pain. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have cardioprotective effects by reducing the risk of arrhythmia and myocardial infarction.
実験室実験の利点と制限
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly selective ligand for muscarinic and sigma receptors, which allows for the precise targeting of these receptors in experimental settings. It is also a stable compound that can be easily synthesized in large quantities. However, metixene has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the research on metixene. One potential area of research is the development of more stable and soluble analogs of metixene that can be more easily administered in vivo. Another potential area of research is the exploration of the effects of metixene on other physiological systems, such as the immune system and the endocrine system. Additionally, future research could focus on the development of metixene-based therapies for the treatment of neurological disorders, such as Alzheimer's disease and chronic pain.
Conclusion:
In conclusion, metixene is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological effects. It has a high affinity for muscarinic and sigma receptors, which are involved in the regulation of several physiological processes. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high selectivity and stability, but also has some limitations, such as its low solubility and short half-life. Future research on metixene could focus on the development of more stable and soluble analogs, the exploration of its effects on other physiological systems, and the development of metixene-based therapies for neurological disorders.
合成法
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-bromo-1-phenyl-1-pentanone with methyl mercaptan, followed by the reaction with pyrrolidine and then with cyanogen bromide. The final product is obtained through the reaction of the intermediate product with ammonia and acetic anhydride.
科学的研究の応用
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been widely used in scientific research due to its unique properties. It has been shown to have a high affinity for muscarinic receptors, which are involved in the regulation of several physiological processes, including the nervous, cardiovascular, and digestive systems. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high affinity for sigma receptors, which are involved in the regulation of pain perception, mood, and cognition.
特性
IUPAC Name |
N-(2-methylsulfanylethyl)-2-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-19-10-8-15-13(17)12-7-9-16(14(12)18)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJLQMALACGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)


![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)

![2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6044636.png)
![[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6044640.png)


![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)